N-(2,2-Dimethylthietan-3-yl)pent-4-enamide
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Overview
Description
N-(2,2-Dimethylthietan-3-yl)pent-4-enamide is a chemical compound with the molecular formula C10H17NOS. It is characterized by a thietane ring, which is a four-membered ring containing sulfur, and an enamide functional group. This compound is primarily used in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethylthietan-3-yl)pent-4-enamide typically involves the reaction of 2,2-dimethylthietane with pent-4-enoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Dimethylthietan-3-yl)pent-4-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the enamide group to an amine.
Substitution: The thietane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thietane derivatives.
Scientific Research Applications
N-(2,2-Dimethylthietan-3-yl)pent-4-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity.
Medicine: Explored for its pharmacological properties.
Mechanism of Action
The mechanism of action of N-(2,2-Dimethylthietan-3-yl)pent-4-enamide involves its interaction with specific molecular targets. The thietane ring and enamide group play crucial roles in its reactivity. The compound can undergo oxidative desaturation, leading to the formation of reactive intermediates that interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-Dimethylthietan-3-yl)acetamide
- N-(2,2-Dimethylthietan-3-yl)propionamide
- N-(2,2-Dimethylthietan-3-yl)butyramide
Uniqueness
N-(2,2-Dimethylthietan-3-yl)pent-4-enamide is unique due to its specific combination of a thietane ring and an enamide group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C10H17NOS |
---|---|
Molecular Weight |
199.32 g/mol |
IUPAC Name |
N-(2,2-dimethylthietan-3-yl)pent-4-enamide |
InChI |
InChI=1S/C10H17NOS/c1-4-5-6-9(12)11-8-7-13-10(8,2)3/h4,8H,1,5-7H2,2-3H3,(H,11,12) |
InChI Key |
OZSIAOISLMSJKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CS1)NC(=O)CCC=C)C |
Origin of Product |
United States |
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